
(4-(Phenylamino)quinolin-3-yl)(thiomorpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Phenylamino)quinolin-3-yl)(thiomorpholino)methanone, also known as PTM, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. PTM has been found to have a variety of biochemical and physiological effects, making it a promising tool for studying various biological processes. In
Wissenschaftliche Forschungsanwendungen
Antagonist Potencies in Alpha(2C)-Adrenoceptor
A series of 4-aminoquinolines, which include compounds structurally related to (4-(Phenylamino)quinolin-3-yl)(thiomorpholino)methanone, demonstrated antagonist potencies against the alpha(2C)-adrenoceptor. These compounds showed selectivity over other subtypes, with some exhibiting high potency and selectivity for the alpha(2C)-adrenoceptor. Critical structural features were identified, such as a substituent in the 3-position of the quinoline ring, which is essential for this activity (Höglund et al., 2006).
Spectroscopic Properties in Various Solvents
The electronic absorption, excitation, and fluorescence properties of quinoline derivatives, including those similar to the compound , were investigated in different solvents. These studies provided insights into the excited-states and fluorescence characteristics of these compounds, useful for understanding their behavior in various environments (Al-Ansari, 2016).
Tubulin Polymerization Inhibition in Cancer Cells
Quinoline derivatives, closely related to (4-(Phenylamino)quinolin-3-yl)(thiomorpholino)methanone, have been shown to inhibit tubulin polymerization in cancer cell lines, including lung and prostate cancer. These compounds not only exhibited significant antiproliferative activity but also induced cell cycle arrest and apoptosis, demonstrating potential as anticancer agents (Srikanth et al., 2016).
Novel Synthesis Methods
Innovative methods for synthesizing quinoline derivatives, including those similar to the compound of interest, have been developed. These methods often involve solvent-free conditions and microwave-assisted synthesis, contributing to the efficient production of such compounds, which is crucial for research and potential therapeutic applications (Nandeshwarappa et al., 2005).
Antimicrobial Activity
Some derivatives of 3-phenylamino-2-thioxo-3H-quinazolin-4-one, a compound structurally related to the one , have been evaluated for their antimicrobial activity. These compounds have shown promising results against various microbial strains, indicating potential for antimicrobial applications (Saleh et al., 2004).
Eigenschaften
IUPAC Name |
(4-anilinoquinolin-3-yl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c24-20(23-10-12-25-13-11-23)17-14-21-18-9-5-4-8-16(18)19(17)22-15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITLWYDVFAZHLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(C3=CC=CC=C3N=C2)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

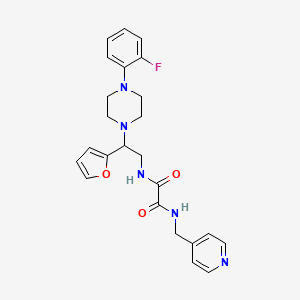
![(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-isopropyl-5-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B2568490.png)
![2-[[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2568491.png)

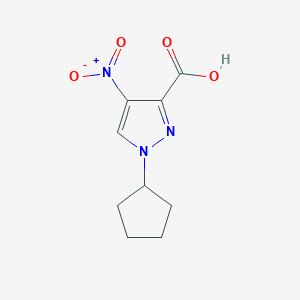
![12-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one](/img/structure/B2568495.png)
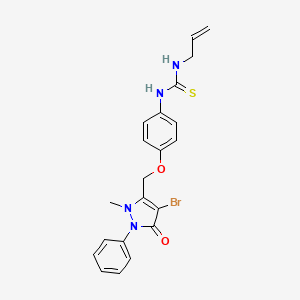
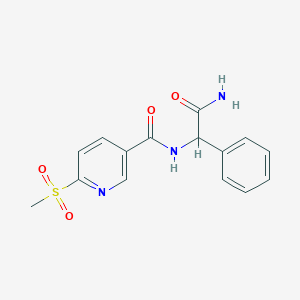

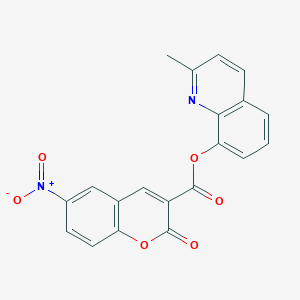
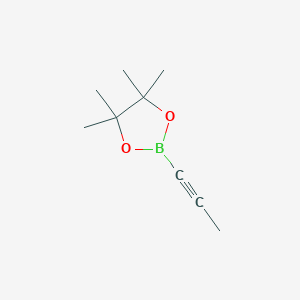
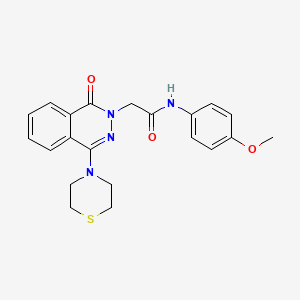
![2-([1,1'-biphenyl]-4-yl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide](/img/structure/B2568511.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2568512.png)